Home > Products > Screening Compounds P51622 > 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide - 923202-09-9

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Catalog Number: EVT-2967823
CAS Number: 923202-09-9
Molecular Formula: C23H19FN4O2S2
Molecular Weight: 466.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: These compounds represent a series of novel derivatives containing the 1,3-thiazole moiety. They were synthesized and evaluated for in vitro antibacterial and antifungal activity against a panel of bacterial and fungal strains. []

Relevance: These compounds share the core 1,3-thiazole ring system with 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide, highlighting the importance of this scaffold in medicinal chemistry and its potential across various therapeutic areas. []

Compound Description: This series of novel compounds, also incorporating the 1,3-thiazole moiety, was synthesized and assessed for in vitro antibacterial and antifungal activity against various bacterial and fungal strains. []

Relevance: Similar to the previous group, these compounds share the fundamental 1,3-thiazole structure with 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide, emphasizing the significance of this core structure in drug discovery. []

2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide Derivatives

Compound Description: These compounds, featuring a quinoline core and an acrylamide side chain, were synthesized as part of a study to identify new bioactive lead compounds for medicinal purposes. Their cytotoxic activity was evaluated against the breast cancer cell line MCF7. []

Relevance: While not directly containing a thiazole ring, these compounds showcase the exploration of different heterocyclic systems, such as quinoline, in conjunction with various substituents for potential anticancer activity. This is relevant to the target compound, 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide, as it also incorporates a heterocyclic system (pyridazine) and a substituted phenyl ring, suggesting potential for exploration of related heterocycles and substituents for desired biological activity. []

Chromenes and Benzochromenes

Compound Description: Specifically, compounds 3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27) and its chromene analogue (25) were synthesized and tested for their cytotoxic activity against the breast cancer cell line MCF7. []

Relevance: Although structurally distinct from 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide, the inclusion of chromenes and benzochromenes in the study highlights the investigation of diverse heterocyclic frameworks for anticancer activity, which could inspire further exploration of structural modifications around the target compound. []

Properties

CAS Number

923202-09-9

Product Name

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Molecular Formula

C23H19FN4O2S2

Molecular Weight

466.55

InChI

InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-6-8-16(24)9-7-15)19-10-11-21(28-27-19)31-13-20(29)26-17-4-3-5-18(12-17)30-2/h3-12H,13H2,1-2H3,(H,26,29)

InChI Key

SPSGTSQSKKEQQD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.